molecular formula C10H14O4S B15091354 Methyl 5-methoxy-3-propoxythiophene-2-carboxylate

Methyl 5-methoxy-3-propoxythiophene-2-carboxylate

Cat. No.: B15091354
M. Wt: 230.28 g/mol
InChI Key: SDGYKNLMRJHPFW-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-3-propoxythiophene-2-carboxylate is a thiophene-based ester derivative characterized by methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) substituents at positions 5 and 3 of the thiophene ring, respectively, with a methyl ester group at position 2. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties.

Properties

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

methyl 5-methoxy-3-propoxythiophene-2-carboxylate

InChI

InChI=1S/C10H14O4S/c1-4-5-14-7-6-8(12-2)15-9(7)10(11)13-3/h6H,4-5H2,1-3H3

InChI Key

SDGYKNLMRJHPFW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(SC(=C1)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methoxy-3-propoxythiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate alkylating agents. One common method is the alkylation of 5-methoxythiophene-2-carboxylic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxy-3-propoxythiophene-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents; reactions are conducted under controlled temperatures to prevent over-substitution.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or other substituted thiophene derivatives.

Scientific Research Applications

Methyl 5-methoxy-3-propoxythiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of organic semiconductors, dyes, and pigments due to its unique electronic properties.

Mechanism of Action

The mechanism of action of methyl 5-methoxy-3-propoxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 5-Amino-3-(Methoxymethyl)Thiophene-2-Carboxylate (CAS 712262-13-0)

  • Substituents: 5-amino (-NH₂), 3-methoxymethyl (-CH₂OCH₃) .
  • The methoxymethyl group at position 3 adds steric bulk compared to the propoxy group in the target compound.
  • Applications: Used in pharmaceutical intermediates due to its reactive amino group .

Methyl 5-Chloro-3-Chlorosulfonylthiophene-2-Carboxylate

  • Substituents : 5-chloro (-Cl), 3-chlorosulfonyl (-SO₂Cl) .
  • Key Differences : Chlorine and sulfonyl groups are electron-withdrawing, reducing electron density on the thiophene ring. This enhances electrophilic reactivity, making it suitable for sulfonylation reactions.
  • Applications : Reactive intermediate in synthesizing sulfonamide derivatives .

Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate

  • Substituents : 5-acetamido (-NHCOCH₃), 3-methyl (-CH₃), dual ester groups at positions 2 and 4 .
  • Key Differences : The acetamido group improves stability and crystallinity, while dual esters increase steric hindrance. Methyl at position 3 is less bulky than propoxy.
  • Applications : Studied for crystal engineering and as a precursor in heterocyclic synthesis .

Physicochemical and Reactivity Comparison

Compound Substituents (Position) Electronic Effects Lipophilicity (LogP*) Key Applications
Methyl 5-Methoxy-3-Propoxythiophene-2-Carboxylate 5-OCH₃, 3-OCH₂CH₂CH₃ Electron-donating (alkoxy) High (estimated ~3.5) Agrochemicals, polymer additives
Methyl 5-Amino-3-(Methoxymethyl)Thiophene-2-Carboxylate 5-NH₂, 3-CH₂OCH₃ Mixed (amino: polar, methoxymethyl: moderate) Moderate (~2.0) Pharmaceutical intermediates
Methyl 5-Chloro-3-Chlorosulfonylthiophene-2-Carboxylate 5-Cl, 3-SO₂Cl Electron-withdrawing Low (~1.8) Sulfonylation reactions
Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate 5-NHCOCH₃, 3-CH₃, 2/4-COOEt Electron-withdrawing (amide, esters) Moderate (~2.5) Crystal engineering, drug design

*LogP values are estimated based on substituent contributions.

Biological Activity

Methyl 5-methoxy-3-propoxythiophene-2-carboxylate is a compound characterized by its unique thiophene ring structure, which contributes to its biological activity. This article explores the biological properties, potential pharmacological applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O4SC_{13}H_{16}O_4S, with a molecular weight of approximately 270.31 g/mol. The presence of methoxy and propoxy groups enhances its solubility and reactivity, making it a subject of interest in various biological studies.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, derivatives of thiophene compounds have shown promising pharmacological properties. Notably, compounds with similar structures have been investigated for their anti-inflammatory , antimicrobial , and anticancer activities .

Potential Pharmacological Effects

  • Anti-inflammatory Activity : Thiophene derivatives have been recognized for their ability to inhibit inflammatory pathways. Research has demonstrated that certain thiophene compounds can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Activity : Studies indicate that thiophene derivatives exhibit antimicrobial properties against various bacterial strains. For instance, some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their broad-spectrum antimicrobial potential .
  • Anticancer Activity : Thiophene derivatives are also being explored for their anticancer properties. Compounds similar to this compound have been evaluated in vitro against different cancer cell lines, including prostate cancer cells (PC-3) and breast cancer cells (MCF-7). These studies often report significant cytotoxic effects, suggesting that such compounds may interfere with cancer cell proliferation .

Table 1: Summary of Biological Activities of Thiophene Derivatives

Activity TypeExample CompoundsObserved Effects
Anti-inflammatory1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyureaReduces pro-inflammatory cytokines
AntimicrobialVarious thiophene derivativesEffective against Gram-positive and Gram-negative bacteria
AnticancerThis compoundInduces cytotoxicity in cancer cell lines

Detailed Research Findings

  • Anticancer Studies : In a study evaluating the cytotoxic effects of various thiophene derivatives on prostate cancer cell lines (PC-3), several compounds exhibited IC50 values ranging from 2.1 to 9.8 µM, indicating significant anticancer activity . The mechanism was further elucidated through apoptosis assays, revealing that certain compounds induced apoptosis via caspase activation.
  • In Vitro Antibacterial Activity : A series of thiophene derivatives were tested for antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that some derivatives had minimal inhibitory concentrations (MIC) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

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